3-Hydroxydesloratadine b-D-glucuronide
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Description
3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation antihistamine used to treat allergies. 3-Hydroxydesloratadine b-D-glucuronide has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Application in Drug Metabolism
Scientific Field
The primary field of application for 3-Hydroxydesloratadine o-glucuronide is in Drug Metabolism .
Summary of the Application
3-Hydroxydesloratadine o-glucuronide is a major active metabolite of desloratadine, which itself is the major active metabolite of the antihistamine loratadine . This compound is used in the treatment of allergic rhinitis and chronic idiopathic urticaria .
Methods of Application or Experimental Procedures
The formation of 3-Hydroxydesloratadine o-glucuronide involves a series of biochemical reactions. Initially, desloratadine is glucuronidated by the enzyme UDP-Glucuronosyltransferase 2B10 (UGT2B10). This is followed by oxidation by the enzyme Cytochrome P450 2C8 (CYP2C8). Finally, a deconjugation event occurs, resulting in the formation of 3-Hydroxydesloratadine o-glucuronide .
Results or Outcomes
The formation of 3-Hydroxydesloratadine o-glucuronide was demonstrated in cryopreserved human hepatocytes (CHHs). The CHHs catalyzed the formation of 3-Hydroxydesloratadine with a Km of 1.6 μM and a Vmax of 1.3 pmol/min/million cells . Inhibition studies showed that the formation of 3-Hydroxydesloratadine was inhibited by 91% and 98% when CYP2C8 was inhibited by gemfibrozil glucuronide and 1-aminobenzotriazole, respectively .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRWMPRWQUMIJ-LYVDORBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydesloratadine b-D-glucuronide | |
CAS RN |
774538-89-5 |
Source
|
Record name | 3-Hydroxydesloratadine o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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